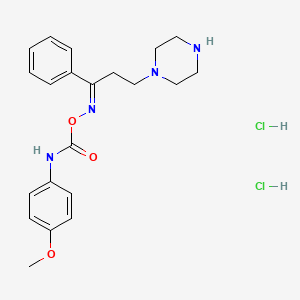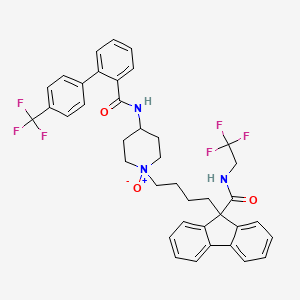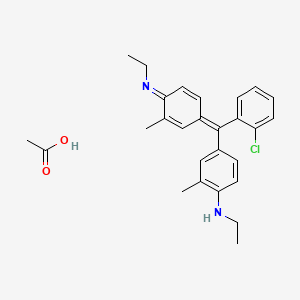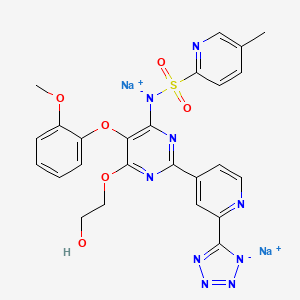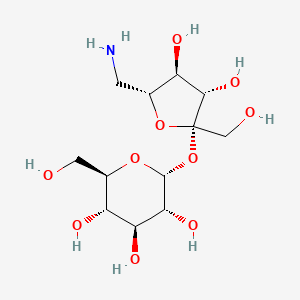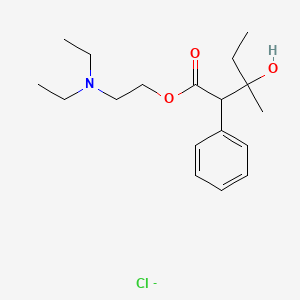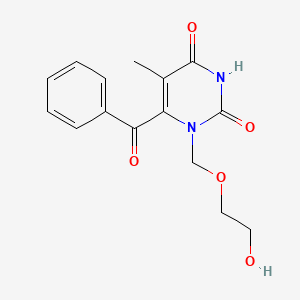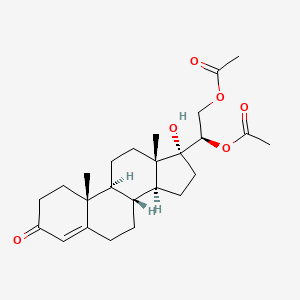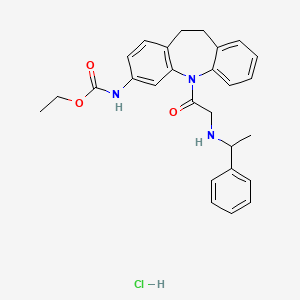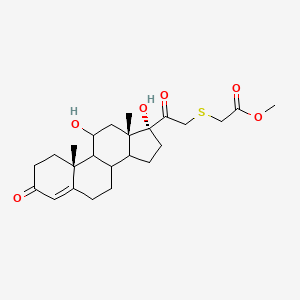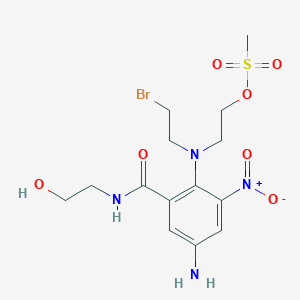
PR-104 metabolite M23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PR-104 metabolite M23 is a derivative of PR-104, a bioreductive prodrug designed to target hypoxic cells in tumors PR-104 is converted in vivo to PR-104A, which is further metabolized to active hydroxylamine and amine metabolites, including this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PR-104 metabolite M23 involves the reduction of PR-104A under hypoxic conditions. The process typically includes the use of one-electron reductases, such as cytochrome P450 oxidoreductase, and aldo-keto reductase 1C3. The reaction conditions often involve anaerobic environments to mimic the hypoxic conditions found in tumors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain the necessary anaerobic conditions and the use of high-performance liquid chromatography (HPLC) for purification. The scalability of this process ensures the availability of the compound for clinical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
PR-104 metabolite M23 undergoes several types of chemical reactions, including:
Reduction: The primary reaction involves the reduction of PR-104A to this compound.
Oxidation: Under certain conditions, this compound can undergo oxidation to form other metabolites.
Substitution: The compound can also participate in substitution reactions, particularly involving nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under anaerobic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Substitution: Nucleophiles like glutathione can react with this compound under physiological conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylamine and amine derivatives, which are crucial for the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
PR-104 metabolite M23 has several scientific research applications, including:
Chemistry: Used as a model compound to study bioreductive prodrugs and their activation mechanisms.
Biology: Investigated for its role in cellular responses to hypoxia and its interactions with cellular reductases.
Medicine: Explored as a potential therapeutic agent for targeting hypoxic tumor cells in cancer therapy.
Industry: Utilized in the development of new bioreductive prodrugs and in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
PR-104 metabolite M23 exerts its effects through the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound is activated by one-electron reductases, such as cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under hypoxic conditions. These enzymes reduce PR-104A to this compound, which then forms cytotoxic DNA crosslinks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PR-104A: The parent compound of PR-104 metabolite M23, which is also a bioreductive prodrug.
Tirapazamine: Another bioreductive prodrug that targets hypoxic tumor cells.
AQ4N: A bioreductive prodrug that is activated under hypoxic conditions to form a cytotoxic agent.
Uniqueness
This compound is unique due to its specific activation by aldo-keto reductase 1C3 and its potent DNA crosslinking activity. Unlike other bioreductive prodrugs, this compound has shown significant efficacy in preclinical models of hypoxic tumors, making it a promising candidate for further development in cancer therapy.
Eigenschaften
CAS-Nummer |
952144-70-6 |
|---|---|
Molekularformel |
C14H21BrN4O7S |
Molekulargewicht |
469.31 g/mol |
IUPAC-Name |
2-[4-amino-N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21BrN4O7S/c1-27(24,25)26-7-5-18(4-2-15)13-11(14(21)17-3-6-20)8-10(16)9-12(13)19(22)23/h8-9,20H,2-7,16H2,1H3,(H,17,21) |
InChI-Schlüssel |
YQQYPWGYGLCPBO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


